molecular formula C26H22N2O3S B2398176 N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1171767-49-9

N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2398176
CAS No.: 1171767-49-9
M. Wt: 442.53
InChI Key: MYASEOQRSYIKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C26H22N2O3S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research on benzofused thiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide, focuses on developing new antioxidant and anti-inflammatory agents. These compounds are evaluated for their in vitro antioxidant and anti-inflammatory activities, with some showing significant potential in these areas. The synthesis process typically involves cyclocondensation reactions of appropriate carboxylic acid with 2-aminothiophenol. The in vitro studies indicated that specific derivatives exhibit distinct anti-inflammatory activity compared to standard references, alongside potential antioxidant activity against reactive species like H2O2, DPPH, SO, and NO. Docking simulations further confirm the anti-inflammatory potential of these compounds, suggesting that benzofused thiazole derivatives could serve as a template for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Optical and Electroluminescent Material Development

Quinazolines and pyrimidines, compounds related to the chemical structure of interest, have seen extensive research in their application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are foundational in developing materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and materials with potential for nonlinear optical properties and colorimetric pH sensors. This versatility underscores the broad applicability of such heterocyclic compounds in optoelectronic material science, highlighting a promising avenue for research and development in this field (Lipunova et al., 2018).

Medicinal Chemistry and Drug Design

Benzothiazole derivatives, including those with structures similar to this compound, play a crucial role in medicinal chemistry. They are considered key moieties in several biologically active compounds due to their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus is a principle moiety in a variety of potent drugs, demonstrating the importance of this scaffold in drug development and the potential for new therapeutic agents based on structural modifications of benzothiazole derivatives (Sumit et al., 2020).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c29-25(24-18-9-1-4-12-21(18)31-22-13-5-2-10-19(22)24)28(16-17-8-7-15-30-17)26-27-20-11-3-6-14-23(20)32-26/h1-6,9-14,17,24H,7-8,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYASEOQRSYIKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.